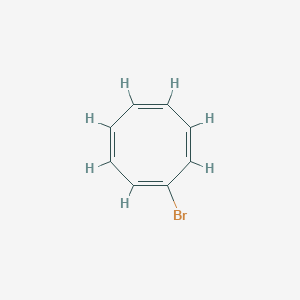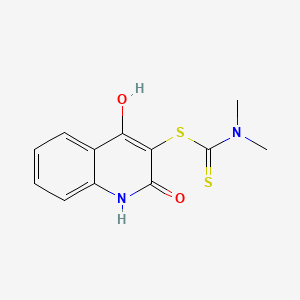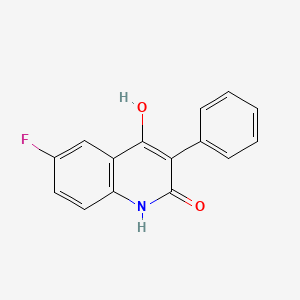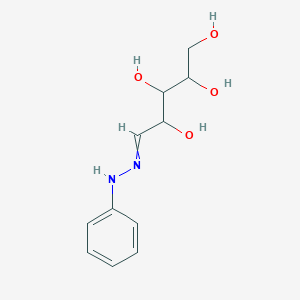
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) is a complex organic compound with the molecular formula C27H22N6O This compound is known for its unique structural properties, which include a combination of hydroxy, methyl, and quinolinylhydrazone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) typically involves the reaction of 4-Hydroxy-5-methylisophthalaldehyde with 8-quinolinylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions may include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acetic acid or other mild acids
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process is optimized for yield and purity, often involving:
Purification: Recrystallization or chromatography
Quality Control: Spectroscopic analysis (NMR, IR) to ensure the correct structure and purity
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The hydrazone linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The quinolinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Electrophiles like bromine in the presence of a catalyst
Major Products
Oxidation: Formation of 4-Hydroxy-5-methylisophthalic acid derivatives
Reduction: Formation of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylamine)
Substitution: Formation of brominated derivatives of the quinolinyl group
Applications De Recherche Scientifique
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Studied for its potential anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that can be used in various applications. The quinolinylhydrazone moiety is responsible for its biological activity, potentially disrupting cellular processes in microorganisms and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-5-methylisophthalaldehyde
- 8-Quinolinylhydrazine
- 2-Hydroxy-5-methylisophthalaldehyde
Uniqueness
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) is unique due to its combination of hydroxy, methyl, and quinolinylhydrazone groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable metal complexes and its potential biological activities set it apart from similar compounds.
Propriétés
Formule moléculaire |
C27H22N6O |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-methyl-4,6-bis[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C27H22N6O/c1-18-14-19(16-30-32-23-10-2-6-20-8-4-12-28-25(20)23)15-22(27(18)34)17-31-33-24-11-3-7-21-9-5-13-29-26(21)24/h2-17,32-34H,1H3/b30-16+,31-17+ |
Clé InChI |
CAJKUNQVRKQFLC-RVSCTIAXSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)/C=N/NC2=CC=CC3=C2N=CC=C3)/C=N/NC4=CC=CC5=C4N=CC=C5 |
SMILES canonique |
CC1=CC(=CC(=C1O)C=NNC2=CC=CC3=C2N=CC=C3)C=NNC4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-acetyl-6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382479.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13382481.png)
![3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B13382486.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide](/img/structure/B13382503.png)



![tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate](/img/structure/B13382515.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B13382520.png)
![4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382526.png)
![17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione](/img/structure/B13382529.png)

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B13382537.png)
